N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide
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Overview
Description
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The method used for the preparation and isolation of the compounds gave materials of good purity, as evidenced by their spectral analyses and by TLC .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using fast atom bombardment (FAB positive) mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of benzoxazinone with primary aromatic amines . Moreover, the compound also reacted with both sodium azide and active methylene compounds .Physical and Chemical Properties Analysis
The physicochemical properties of the synthesized compounds are given in Table 1 . The title compounds are found to be soluble in chloroform, dimethyl sulfoxide, and dimethylformamide .Scientific Research Applications
Pharmacological Properties
N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic activities in rats. A specific compound in this series, identified as N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, exhibited potent activity, indicating the potential of these derivatives in pharmacological applications (Rahman et al., 2014).
Antimicrobial Activity
A series of 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives were designed and synthesized, displaying varied degrees of in vitro antimicrobial activity against various bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Vanparia et al., 2013).
Antitumor Agents
Novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide compounds have shown significant in vitro antitumor activity, with some compounds being more potent than the reference drug Doxorubicin. This suggests their potential as new antitumor agents (Alqasoumi et al., 2010).
Carbonic Anhydrase Inhibitors
Benzenesulfonamide containing compounds incorporating phenyl-1,2,3-triazole moieties have been synthesized and screened as inhibitors of human carbonic anhydrase isoforms. These compounds showed significant inhibitory activity and hold potential for therapeutic applications in conditions like glaucoma (Nocentini et al., 2016).
Luminescence and Antibacterial Properties
Series of d10 metal complexes based on modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid have been synthesized, showing distinct luminescence and antibacterial properties. This study explores the potential of these complexes in various applications, including luminescent materials and antimicrobial agents (Feng et al., 2021).
Mechanism of Action
Safety and Hazards
The safety and hazards of these compounds are related to their biological activities. All compounds were examined for their ulcerogenicity . Results revealed that the entire series of compounds exhibited mild to good analgesic, anti-inflammatory, and antimicrobial activity with low to moderate ulcer index .
Future Directions
The future directions for this compound involve further optimization and development to new antitubercular and anti-HIV agents . The results obtained from this study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-15-22-20-13-6-5-12-19(20)21(25)24(15)17-9-7-8-16(14-17)23-28(26,27)18-10-3-2-4-11-18/h2-14,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIVWIZRHQUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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